Technical Monograph: 2'-Chloro-2-hydroxy-5-methylbenzophenone
Technical Monograph: 2'-Chloro-2-hydroxy-5-methylbenzophenone
Molecular Weight & Structural Characterization Guide
Executive Summary & Core Identity
2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) represents a specialized scaffold within the benzophenone family, distinct from the more common UV absorber 2-hydroxy-5-methylbenzophenone (CAS: 1470-57-1) by the critical addition of an ortho-chlorine substituent on the non-phenolic ring.[1]
This structural modification introduces steric bulk and electronic withdrawal, influencing both the molecule's solubility profile and its excited-state dynamics.[1] In drug development, this scaffold serves as a versatile intermediate for functionalized benzofurans and lipid-modulating agents.[1] In materials science, it functions as a UV stabilizer mediated by Excited State Intramolecular Proton Transfer (ESIPT).[1]
Molecular Identity Table[1]
| Property | Value | Technical Note |
| CAS Registry Number | 6280-52-0 | Distinct from non-chlorinated analog (1470-57-1) |
| Molecular Formula | ||
| Average Molecular Weight | 246.69 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 246.0448 Da | Base peak for Mass Spectrometry ( |
| Exact Mass ( | 248.0418 Da | Significant secondary peak ( |
| IUPAC Name | (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone | |
| Melting Point | 75–78 °C | Indicator of purity; sharp range required |
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone follows a classic Friedel-Crafts acylation mechanism.[1] Unlike the synthesis of Fenofibrate precursors which often utilize para-substitution, this protocol targets the ortho-hydroxy position to establish the intramolecular hydrogen bond essential for UV stability.[1]
Reaction Logic
The reaction couples p-Cresol (nucleophile) with 2-Chlorobenzoyl Chloride (electrophile) using Aluminum Chloride (
-
Why
? It complexes with the acyl chloride to generate a highly electrophilic acylium ion.[1] -
Why High Temperature (130°C)? Initial acylation often occurs at the oxygen (O-acylation) to form an ester.[1] High heat drives the Fries Rearrangement in situ, migrating the acyl group to the ortho carbon (C-acylation) to form the thermodynamically stable chelated ketone.[1]
Experimental Protocol (Self-Validating)
Standard Safety: Perform in a fume hood.
-
Reagent Preparation:
-
Catalyst Addition:
-
Cool mixture to 0–5 °C.
-
Add
(1.1–1.2 eq) portion-wise over 30 minutes. -
Observation: Evolution of HCl gas indicates reaction initiation.[1]
-
-
Reaction Phase:
-
Quenching & Isolation:
Workflow Visualization
Caption: Friedel-Crafts acylation workflow involving in-situ Fries rearrangement to secure the ortho-hydroxy placement.
Mechanism of Action: UV Stabilization (ESIPT)
For researchers utilizing this molecule in material stability or photopharmacology, understanding the Excited State Intramolecular Proton Transfer (ESIPT) is vital.[1]
The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV irradiation, the molecule undergoes a barrierless proton transfer, dissipating the energy as heat rather than destructive radical formation.[1]
Caption: The ESIPT cycle allows the molecule to absorb UV radiation and release it harmlessly as thermal energy.[1]
Analytical Characterization & Validation
To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.
Mass Spectrometry (Isotopic Pattern)
Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic isotope pattern.[1] This is the primary method to distinguish this molecule from its non-chlorinated analog.[1]
-
Molecular Ion (
): 246.0 Da (Base Peak, )[1] -
Isotope Peak (
): 248.0 Da ( )[1] -
Intensity Ratio: The height of the
peak should be approximately 32% of the peak (Natural abundance of ).[1] -
Validation: If the M+2 peak is absent or <5%, the material is likely the non-chlorinated impurity (2-hydroxy-5-methylbenzophenone).[1]
Proton NMR ( -NMR)
Solvent:
-
11.5–12.0 ppm (s, 1H): Chelated Phenolic -OH.[1] (Disappears with
shake). - 2.3 ppm (s, 3H): Methyl group (-CH3).[1]
-
Aromatic Region: Complex multiplet due to the non-equivalent rings.[1] The 2'-chloro ring will show distinct splitting patterns compared to a symmetric phenyl ring.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238692, 2'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from [Link][1]
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U.S. EPA. Inert Reassessments: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole and Benzophenone derivatives. Retrieved from [Link][1]
